7-Bromo-2-chloroquinoxaline
Overview
Description
7-Bromo-2-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrClN2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoxaline typically involves the reaction of 7-bromoquinoxalin-2-ol with phosphorus oxychloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at 100°C for 3 hours. After the reaction, the mixture is cooled, and the phosphorus oxychloride is removed under vacuum. The residue is then dissolved in ethyl acetate and dropped into ice water with stirring. The organic layer is extracted and washed with a saturated sodium bicarbonate solution, followed by concentration to yield this compound as a solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative .
Scientific Research Applications
7-Bromo-2-chloroquinoxaline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which have applications in organic synthesis and material science.
Biology: Quinoxaline derivatives, including this compound, exhibit biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including drugs used to treat cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 7-Bromo-2-methoxyquinoxaline
- 7-Bromo-3-methylquinoxaline
- 2-Chloro-7-methylquinoxaline
Comparison: Compared to similar compounds, 7-Bromo-2-chloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a versatile intermediate for further functionalization and synthesis of complex molecules .
Biological Activity
7-Bromo-2-chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique molecular structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C8H4BrClN2
- Molecular Weight : 243.49 g/mol
- Structure : The compound features a fused bicyclic arrangement of nitrogen-containing rings, which is typical of quinoxalines.
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. This characteristic makes the compound relevant in studies involving drug-drug interactions.
Enzyme | Inhibition Type | Significance |
---|---|---|
CYP1A2 | Potent Inhibitor | Affects drug metabolism and interactions |
2. Anticancer Properties
Research indicates that compounds within the quinoxaline class, including this compound, exhibit notable anticancer properties. These effects are attributed to their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways.
3. Antimicrobial Activity
The compound has also shown antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents .
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for therapeutic application in oncology.
Case Study 2: Drug Interaction Studies
In vitro studies demonstrated that the presence of this compound altered the metabolism of certain drugs metabolized by CYP1A2. These findings highlight the importance of understanding this compound's role in pharmacokinetics to mitigate adverse drug interactions in clinical settings.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : By binding to the active site of CYP1A2, it prevents substrate access, leading to decreased metabolic activity.
- Cell Signaling Modulation : The inhibition of tyrosine kinases disrupts signaling pathways critical for cancer cell growth and survival.
Synthesis and Derivatives
Several synthetic routes have been developed for producing this compound and its analogs. These methods often involve nucleophilic substitution reactions where halogen atoms are replaced by various functional groups, enhancing biological activity .
Synthesis Method | Yield (%) | Remarks |
---|---|---|
Nucleophilic Substitution | Up to 82% | Effective for generating derivatives |
Oxidation | Variable | Can modify functional groups |
Coupling Reactions | High | Useful for complex molecule synthesis |
Properties
IUPAC Name |
7-bromo-2-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUMKBQKUXTHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406760 | |
Record name | 7-bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-65-6 | |
Record name | 7-bromo-2-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2-chloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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